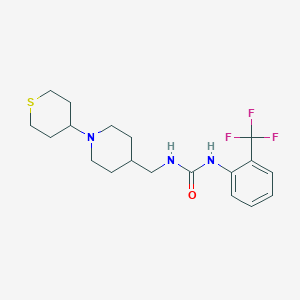
1-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C19H26F3N3OS and its molecular weight is 401.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a complex structure that includes:
- Piperidine ring : A six-membered ring containing nitrogen.
- Thiopyran moiety : A five-membered ring with sulfur.
- Trifluoromethyl phenyl group : A phenyl ring substituted with a trifluoromethyl group, enhancing lipophilicity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various physiological processes. The presence of the piperidine and thiopyran rings contributes to its structural stability and specificity in binding, while the trifluoromethyl group enhances its pharmacokinetic properties.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a study focusing on triple-negative breast cancer (TNBC) demonstrated that urea-based compounds, including derivatives of this compound, exhibited significant cytotoxicity against cancer cell lines. The mechanism involved the inhibition of specific growth factor receptors (FGFR1), which are crucial for tumor growth and metastasis .
Neuropharmacological Effects
Research has indicated that this compound may cross the blood-brain barrier (BBB), suggesting potential applications in treating neurological disorders. In vivo studies showed that similar compounds could achieve therapeutic concentrations in the brain, indicating their capability to modulate central nervous system (CNS) targets effectively .
Research Findings
| Study | Findings | Target |
|---|---|---|
| Study 1 | Identified cytotoxicity against MDA-MB-231 cells; effective in crossing BBB | FGFR1 |
| Study 2 | Demonstrated potential for reducing inflammation in animal models | TNF-α signaling pathway |
| Study 3 | Evaluated pharmacokinetics; showed favorable absorption and distribution | CNS targets |
Case Study 1: Triple-Negative Breast Cancer
A comprehensive study synthesized over 40 urea-based compounds, including variations of the target compound. These compounds were tested for their ability to inhibit TNBC cell proliferation and migration. Results indicated a significant reduction in cell viability at concentrations as low as 100 nM, with FGFR1 identified as a critical target .
Case Study 2: CNS Activity
In a neuropharmacological evaluation, the compound was administered to mice at doses of 10 mg/kg. Peak plasma concentrations were observed at one hour post-administration, correlating with significant behavioral changes indicative of reduced anxiety-like symptoms .
Propriétés
IUPAC Name |
1-[[1-(thian-4-yl)piperidin-4-yl]methyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26F3N3OS/c20-19(21,22)16-3-1-2-4-17(16)24-18(26)23-13-14-5-9-25(10-6-14)15-7-11-27-12-8-15/h1-4,14-15H,5-13H2,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVYMOQUJOUDNEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC=CC=C2C(F)(F)F)C3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














